molecular formula C20H24N4O4 B2777919 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 946283-34-7

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2777919
M. Wt: 384.436
InChI Key: BUHVNBZBSQAOFC-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C20H24N4O4 and a molecular weight of 384.4361. This product is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information about the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H24N4O41. However, without more specific information, it’s difficult to provide a detailed analysis of its structure.



Chemical Reactions Analysis

I couldn’t find any specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.


Scientific Research Applications

Cancer Research Applications

Neuroprotective and Anti-Ischemic Activity

  • Neuroprotective Effects : Cinnamide derivatives, which include structures similar to the compound , have demonstrated effectiveness against neurotoxicity induced by glutamine in PC12 cells. These compounds also showed a protective effect on cerebral infarction in vivo (Zhong et al., 2018).

Antimicrobial and Anti-Proliferative Activities

  • Antimicrobial and Anti-Proliferative Properties : N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various human cancer cell lines. These derivatives include piperazine structures, indicating their potential in antimicrobial and anticancer applications (Al-Wahaibi et al., 2021).

Safety And Hazards

This compound is not intended for human or veterinary use1. For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.


Future Directions

The future directions of research involving this compound are not specified in the available resources.


Please note that this is a general analysis based on the limited information available. For a comprehensive analysis, more specific and detailed information would be needed. It’s always recommended to consult with a qualified professional or researcher in the field.


properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-26-16-6-4-15(14-17(16)27-2)5-9-20(25)24-12-10-23(11-13-24)18-7-8-19(28-3)22-21-18/h4-9,14H,10-13H2,1-3H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVNBZBSQAOFC-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

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